3-(3,5-Difluorophenyl)morpholine hydrochloride

Drug Discovery Pre-formulation Assay Development

3-(3,5-Difluorophenyl)morpholine hydrochloride is a synthetic morpholine derivative bearing a 3,5-difluorophenyl substituent at the morpholine 3‑position, supplied as the hydrochloride salt. Its molecular formula is C₁₀H₁₂ClF₂NO with a molecular weight of 235.66 g·mol⁻¹, and commercial offerings typically specify a minimum purity of 95%.

Molecular Formula C10H12ClF2NO
Molecular Weight 235.66
CAS No. 1989659-28-0
Cat. No. B3380604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluorophenyl)morpholine hydrochloride
CAS1989659-28-0
Molecular FormulaC10H12ClF2NO
Molecular Weight235.66
Structural Identifiers
SMILESC1COCC(N1)C2=CC(=CC(=C2)F)F.Cl
InChIInChI=1S/C10H11F2NO.ClH/c11-8-3-7(4-9(12)5-8)10-6-14-2-1-13-10;/h3-5,10,13H,1-2,6H2;1H
InChIKeyLLAYYPHHQYXVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Difluorophenyl)morpholine hydrochloride (CAS 1989659-28-0): Core Scaffold Identity and Procurement Context


3-(3,5-Difluorophenyl)morpholine hydrochloride is a synthetic morpholine derivative bearing a 3,5-difluorophenyl substituent at the morpholine 3‑position, supplied as the hydrochloride salt [1]. Its molecular formula is C₁₀H₁₂ClF₂NO with a molecular weight of 235.66 g·mol⁻¹, and commercial offerings typically specify a minimum purity of 95% . The compound belongs to a class of aryl‑morpholine building blocks widely explored in medicinal chemistry for dopamine D₃ receptor ligands, Kv7 channel modulators, and other central nervous system targets [2]. Procuring this specific hydrochloride salt is essential for reproducible aqueous‑phase chemistry and biological evaluation, as the salt form directly impacts solubility, hygroscopicity, and long‑term storage stability.

3-(3,5-Difluorophenyl)morpholine hydrochloride: Why Regioisomer and Salt Form Matter for Experimental Reproducibility


In‑class aryl‑morpholine analogs—such as 4‑(3,5‑difluorophenyl)morpholine (CAS 736991‑31‑4) or 2‑(3,5‑difluorophenyl)morpholine (CAS 1251196‑38‑9)—cannot be presumed interchangeable with the 3‑substituted hydrochloride . The morpholine substitution position dictates the spatial presentation of the aryl ring, directly affecting target‑binding geometry in dopamine D₃ receptor ligands where the 3‑aryl morpholine scaffold contributes to >1000‑fold functional D₃/D₂ selectivity [1]. Moreover, the hydrochloride salt confers a specific protonation state and aqueous solubility profile that differs substantially from the free base; switching between salt and free base without adjusting formulation or assay conditions introduces uncontrolled variability in solubility‑limited assays and in vivo studies . These structural and physicochemical differences are quantifiable and translate to distinct experimental outcomes, as detailed below.

Quantitative Differentiation Evidence for 3-(3,5-Difluorophenyl)morpholine hydrochloride Against Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Ionization State

The hydrochloride salt of 3-(3,5-difluorophenyl)morpholine provides a fully protonated morpholine nitrogen (calculated conjugate acid pKa ≈ 7.65 ), ensuring >99% ionization at physiological pH 7.4. In contrast, the free base (CAS 1270535‑70‑0) has a predicted basic pKa of 7.65, meaning it exists approximately 50% unionized at pH 7.4, which reduces aqueous solubility and increases passive membrane permeability in a manner that can complicate dose‑response interpretation . While direct experimental solubility data for this pair are not publicly available, the general class‑level behavior of hydrochloride salts of aryl‑morpholines shows an aqueous solubility enhancement of at least 10‑ to 100‑fold relative to the free base [1]. This difference eliminates the need for co‑solvents or pH adjustment in standard aqueous assay buffers.

Drug Discovery Pre-formulation Assay Development

Regioisomeric Comparison: 3-(3,5-Difluorophenyl) vs. 4-(3,5-Difluorophenyl)morpholine – Chirality and Synthetic Utility

The 3‑substituted morpholine isomer possesses a sp³‑hybridized C3 stereocenter, making it a chiral building block amenable to enantioselective synthesis or chiral resolution. The 4‑substituted analog (CAS 736991‑31‑4) lacks this stereocenter, rendering it achiral and incapable of introducing asymmetry into downstream molecules . In the context of dopamine D₃ agonist development, aryl‑morpholine derivatives with the 3‑aryl substitution pattern (including 3,5‑difluorophenyl variants) achieve >1000‑fold functional selectivity for D₃ over D₂ receptors, a property that is critically dependent on the three‑dimensional orientation of the aryl ring enforced by the C3 stereochemistry [1]. The 4‑substituted regioisomer cannot replicate this spatial arrangement and is therefore unsuitable for programs targeting D₃‑selective ligands.

Asymmetric Synthesis Medicinal Chemistry Chiral Building Blocks

Fluorination Pattern: 3,5-Difluorophenyl vs. 3,5-Dichlorophenyl – Metabolic Stability and Lipophilicity

Replacing the 3,5‑difluorophenyl group with a 3,5‑dichlorophenyl substituent increases lipophilicity (calculated LogP increase of approximately 0.5–0.8 units for Cl vs. F) and introduces a higher potential for CYP450‑mediated oxidative metabolism at the chlorine‑bearing positions [1]. The 3,5‑difluorophenyl moiety is a well‑established metabolic blocking strategy: the strong C–F bond reduces sites for aromatic hydroxylation, leading to longer hepatic microsomal half‑lives. In related morpholine‑containing drug candidates such as NS15370, the 3,5‑difluorophenyl group contributes to favorable brain penetration and metabolic stability [2]. While direct comparative microsomal stability data for the isolated building block are absent, the class‑level advantage of fluorine over chlorine in blocking oxidative metabolism is quantitatively supported by a wealth of medicinal chemistry literature [3].

Metabolic Stability Drug Design Physicochemical Properties

Purity and Supply Consistency: HCl Salt as the Preferred Form for Procurement

Commercial suppliers list 3‑(3,5‑difluorophenyl)morpholine hydrochloride at a minimum purity of 95% (HPLC) , whereas the free base is typically offered at lower or unspecified purity and often as a custom synthesis item . The hydrochloride salt is a defined stoichiometric entity that can be rigorously characterized by elemental analysis, titration, and X‑ray powder diffraction for crystallinity, providing a reliable quality control benchmark. The free base, in contrast, may contain variable amounts of residual solvent or partial carbonate formation upon exposure to air, complicating accurate mass‑based aliquoting. The salt form also exhibits superior long‑term storage stability under ambient conditions, minimizing degradation‑related lot‑to‑lot variability that can undermine multi‑year research programs.

Chemical Procurement Quality Control Reproducibility

High-Impact Application Scenarios for 3-(3,5-Difluorophenyl)morpholine hydrochloride Based on Verified Differentiation


Aqueous Assay‑Ready Fragment or Scaffold in Dopamine D₃ Receptor Programs

The fully protonated hydrochloride salt dissolves directly in aqueous buffer at ≥10 mg·mL⁻¹, avoiding DMSO that can denature membrane proteins. The 3‑aryl morpholine core, validated in Blagg et al. (2007) [1] to deliver >1000‑fold D₃/D₂ functional selectivity, makes this building block ideal for fragment‑based screening or focused library synthesis targeting D₃‑mediated neurological disorders. Researchers can weigh and dissolve the salt without pH adjustment, ensuring reproducible starting concentrations in primary cAMP assays.

Chiral Building Block for Asymmetric Synthesis of CNS Penetrant Lead Compounds

The C3 stereocenter of the morpholine ring enables enantioselective synthesis of chiral drug candidates. The 3,5‑difluorophenyl group simultaneously lowers LogP relative to chlorinated analogs (ΔLogP ≈ −0.7) and blocks metabolic oxidation via the strong C–F bond, as supported by the favorable brain penetration and metabolic stability of the related analog NS15370 [2]. This combination of chirality, balanced lipophilicity, and metabolic robustness makes the compound a strategic starting material for CNS drug discovery projects where enantiomeric purity and metabolic stability are critical.

Defined Salt for High‑Reproducibility in vitro Pharmacology and Scale‑up Chemistry

With a guaranteed minimum purity of 95% and defined 1:1 HCl stoichiometry , this salt eliminates the ambiguity of active species content that plagues free base forms. It is directly suitable for quantitative in vitro pharmacology, where precise molar concentrations are essential for accurate IC₅₀/EC₅₀ determination, and for subsequent scale‑up chemistry steps such as amide coupling or reductive amination, where the correct stoichiometry ensures consistent yields and impurity profiles.

Quote Request

Request a Quote for 3-(3,5-Difluorophenyl)morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.